molecular formula C22H18BrClN2O2S B2506456 3-(4-bromophenyl)-5-(2-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 378212-10-3

3-(4-bromophenyl)-5-(2-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2506456
CAS No.: 378212-10-3
M. Wt: 489.81
InChI Key: YPOOCJGFDIQQGE-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(2-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C22H18BrClN2O2S and its molecular weight is 489.81. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

  • Pyrazoline compounds, including variants of the specified chemical, have been synthesized and analyzed for their structural properties. For instance, the synthesis of pyrazoline compounds and their characterization through X-ray single crystal structure determination revealed significant dihedral angles between the pyrazole and fluoro-substituted rings, contributing to the understanding of their molecular structure and potential reactivity (Loh et al., 2013).
  • The synthesis and spectral characterization of pyrazoline derivatives have been studied, highlighting their fluorescent properties. The fluorescence emission observed in the blue region of the visible spectrum for certain compounds, along with the impact of different solvents on fluorescence, indicates the potential application of these compounds in material sciences and as fluorescent markers (Ibrahim et al., 2016).

Biological Applications

  • Pyrazoline analogues have demonstrated a significant anti-inflammatory effect mediated by the inhibition of phospholipase A2, an enzyme involved in the inflammatory cascade. The compounds were synthesized, characterized, and evaluated for their antimicrobial and anti-inflammatory activities. This indicates their potential as nonsteroidal anti-inflammatory drugs and antimicrobial agents (Lokeshwari et al., 2017).
  • The antimicrobial studies of pyrazoline derivatives have been explored, focusing on their structural and molecular properties. This involves the synthesis of these compounds and assessment of their effectiveness against various microbial strains, contributing to the field of antimicrobial drug development (Prabhudeva et al., 2017).

Crystallographic and Molecular Studies

  • The crystal and molecular structure of pyrazoline derivatives have been investigated, focusing on their synthesis and antimicrobial properties. This includes analyzing the molecule's planarity and orientation of phenyl groups, which can be crucial for understanding the compound's reactivity and interaction with biological targets (Kariuki et al., 2021).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical or biological agent, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The study and application of this compound could potentially be a subject of future research, particularly if it exhibits useful chemical or biological properties .

Properties

IUPAC Name

5-(4-bromophenyl)-3-(2-chlorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrClN2O2S/c1-15-6-12-18(13-7-15)29(27,28)26-22(19-4-2-3-5-20(19)24)14-21(25-26)16-8-10-17(23)11-9-16/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOOCJGFDIQQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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